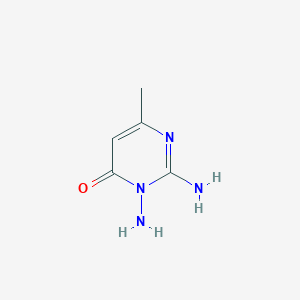
4-(3-Hydroxyanilino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(3-Hydroxyanilino)-4-oxobutanoic acid and related compounds involves various chemical reactions, including ring-opening reactions of itaconic anhydride with aminoacetophenones and Knoevenagel condensation reactions. These methods demonstrate the versatility in synthesizing such compounds, providing a foundation for further chemical modifications and applications (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction studies. These studies reveal detailed information about the vibrational wavenumbers, the crystal structure, and the geometrical parameters of the compound, providing a comprehensive understanding of its molecular architecture (Raju et al., 2015).
Chemical Reactions and Properties
4-(3-Hydroxyanilino)-4-oxobutanoic acid participates in various chemical reactions, including interactions with 2-(aminophenyl)methanol leading to the formation of complex molecules. These reactions, supported by quantum-chemical calculations, highlight the compound's reactivity and potential for creating novel chemical entities (Amalʼchieva et al., 2022).
Physical Properties Analysis
The physical properties, including thermal stability and absorption characteristics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid, have been studied through thermal analysis and UV-Vis spectrophotometry. These analyses contribute to understanding the stability and electronic properties of the compound, which are essential for its potential applications (Nayak et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of 4-(3-Hydroxyanilino)-4-oxobutanoic acid have revealed its potential as a precursor for various chemical reactions and its interactions with different chemical reagents. These studies provide insights into the compound's chemical behavior, which is crucial for its utilization in synthetic chemistry and potential industrial applications (Kiyani & Ghorbani, 2015).
科学的研究の応用
-
Pharmacognosy and Antioxidant Research
- Application Summary : The compound was identified in the metabolic profiling of flower and leaf extracts of Colvillea racemosa, which were investigated for their anticancer potential and phytochemical composition .
- Methods of Application : The extracts were analyzed by UPLC-ESI-QTOF-MS, and the bioactivity was tested using in vitro antioxidant assays (FRAP, DPPH, and ABTS) in addition to cytotoxic assays on non-small cell lung cancer cell line (A549) .
- Results : The study indicated the potent radical scavenging capacity of both extracts. Importantly, the flower extract exhibited a greater antioxidant capacity than the leaf extract .
-
Bioorganic Chemistry and Kinase Inhibition
- Application Summary : The compound was synthesized as a selective B-Raf/B-Raf V600E and potent EGFR/VEGFR2 kinase inhibitor .
- Methods of Application : The compound was synthesized and investigated along with other compounds having different side chains at the triazolyl group with/without fluoro substituents at the anilino group .
- Results : The compound selectively inhibited B-Raf (IC 50: 57 nM) and B-Raf V600E (IC 50: 51 nM) over C-Raf (IC 50: 1.0 μM). It also actively inhibited EGFR (IC 50: 73 nM) and VEGFR2 (IC 50: 7.0 nM) but not EGFR T790M and PDGFR-β (IC 50: >10 μM) .
-
Pharmaceutical Research and RET Kinase Inhibition
- Application Summary : Substituted 4-(3-hydroxyanilino)-quinoline compounds, including “4-(3-Hydroxyanilino)-4-oxobutanoic acid”, were evaluated as potential inhibitors of RET kinase .
- Methods of Application : The compounds were tested in an in vitro kinase assay and a cell-based kinase assay .
- Results : Three compounds had K(i)'s of 3, 25, and 50 nM in an in vitro kinase assay; while a cell-based kinase assay showed K(i)'s of 300, 100, and 45 .
Safety And Hazards
The safety data sheet for a similar compound, 4-Hydroxybenzoic acid, indicates that it causes serious eye damage and may cause respiratory irritation8. However, the specific safety and hazards for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not available in the resources.
将来の方向性
The future directions for “4-(3-Hydroxyanilino)-4-oxobutanoic acid” are not explicitly mentioned in the available resources. However, research into similar compounds, such as quinazolinones, suggests potential for further investigation in the field of medicinal chemistry9.
Please note that this analysis is based on the available resources and may not fully cover all aspects of “4-(3-Hydroxyanilino)-4-oxobutanoic acid”. For a more comprehensive analysis, further research and expert consultation may be required.
特性
IUPAC Name |
4-(3-hydroxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCMBBJHYNTEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359173 |
Source


|
| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
CAS RN |
16141-43-8 |
Source


|
| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

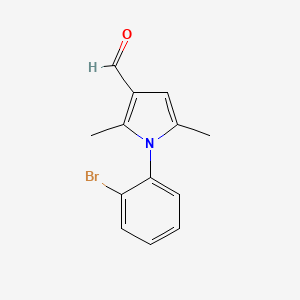
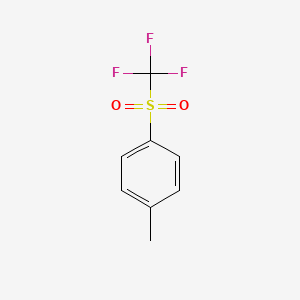
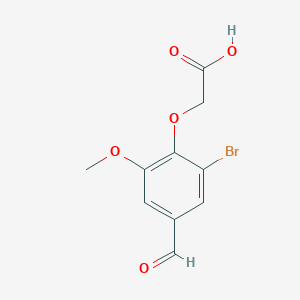
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
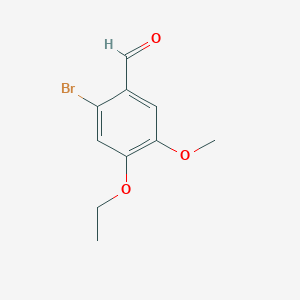
![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)
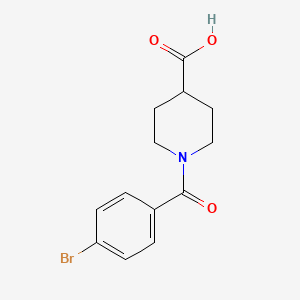
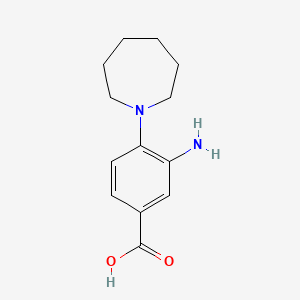
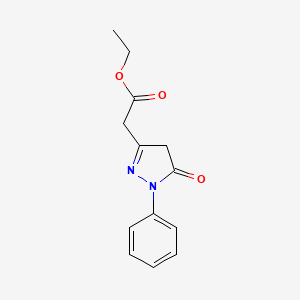
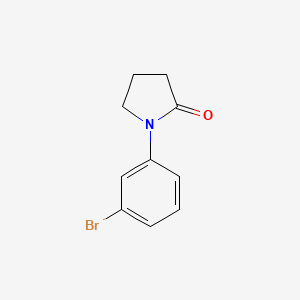
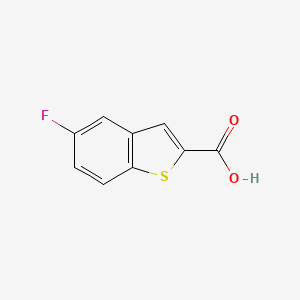
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
